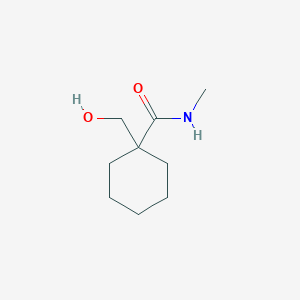

Cyclohexanecarboxamide, 1-(hydroxymethyl)-N-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexanecarboxamide, 1-(hydroxymethyl)-N-methyl- is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.

BenchChem offers high-quality Cyclohexanecarboxamide, 1-(hydroxymethyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarboxamide, 1-(hydroxymethyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polyamide Synthesis

Cyclohexanecarboxamide derivatives play a significant role in the synthesis of polyamides. Yang, Hsiao, and Yang (1999) describe the synthesis of novel polyamides using a monomer containing the cyclohexane structure. These polyamides exhibit good solubility in polar organic solvents and can form transparent, flexible, and tough films, suggesting potential applications in materials science (Yang, Hsiao, & Yang, 1999).

Hydrogenation Catalyst

Wang, Yao, Li, Su, and Antonietti (2011) report the use of a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol to cyclohexanone, a key intermediate in the manufacture of polyamides. This indicates the relevance of cyclohexanecarboxamide derivatives in industrial chemical processes (Wang et al., 2011).

Nucleoside Synthesis

Maurinsh, Schraml, De Winter, and colleagues (1997) synthesized cyclohexane nucleosides and analyzed their conformation and lack of antiviral activity. This suggests a potential application in the development of novel nucleoside analogs (Maurinsh et al., 1997).

Environmental Analysis

Silva, Jia, Samandar, and colleagues (2013) used cyclohexane derivatives as biomarkers in environmental research, specifically for assessing exposure to certain plasticizers. This highlights the application of cyclohexanecarboxamide derivatives in environmental monitoring and public health (Silva et al., 2013).

Muscarinic Receptor Research

Barbier, Renzetti, Turbanti, and colleagues (1995) explored the stereochemical variations in muscarinic receptor binding related to cyclohexanecarboxamide derivatives, shedding light on their potential role in pharmacological research (Barbier et al., 1995).

Adsorption Analysis

Jahangir and Samuelson (1978) demonstrated the strong adsorption of cyclohexane derivatives on various resins, suggesting their utility in the analysis of organic contaminants (Jahangir & Samuelson, 1978).

Propiedades

IUPAC Name |

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10-8(12)9(7-11)5-3-2-4-6-9/h11H,2-7H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUCMSQHXIGGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCCCC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956518-87-9 |

Source

|

| Record name | 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2759104.png)

![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2759108.png)

![(3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2759115.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2759117.png)